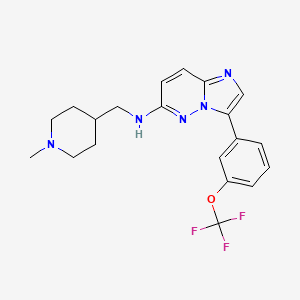

SGI-1776 free base

Description

SGI-1776 has been used in trials studying the treatment of Prostate Cancer, Non-Hodgkins Lymphoma, and Relapsed/Refractory Leukemias.

PIM Kinase Inhibitor SGI-1776 is a small-molecule pan-PIM protein kinase inhibitor with potential antineoplastic activity. PIM kinase inhibitor SGI-1776 binds to and inhibits the activities of PIM-1, -2 and -3 serine/threonine kinases, which may result in the interruption of the G1/S phase cell cycle transition, the expression of pro-apoptotic Bcl2 proteins and tumor cell apoptosis. PIM kinases play key roles in cell cycle progression and apoptosis inhibition and may be overexpressed in various malignancies.

SGI-1776 is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 3 investigational indications.

Structure

3D Structure

Properties

IUPAC Name |

N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F3N5O/c1-27-9-7-14(8-10-27)12-24-18-5-6-19-25-13-17(28(19)26-18)15-3-2-4-16(11-15)29-20(21,22)23/h2-6,11,13-14H,7-10,12H2,1H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHXGEROHKGDZGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CNC2=NN3C(=NC=C3C4=CC(=CC=C4)OC(F)(F)F)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F3N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647329 | |

| Record name | N-[(1-Methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025065-69-3 | |

| Record name | SGI-1776 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1025065693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SGI-1776 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12494 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-[(1-Methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SGI-1776 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72AUA0603W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

SGI-1776 Free Base: A Technical Guide to its Mechanism of Action in Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

SGI-1776 is a potent, ATP-competitive small molecule inhibitor targeting the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3)[1][2][3]. These kinases are crucial downstream effectors in various cytokine signaling pathways and are frequently overexpressed in a multitude of hematological and solid tumors, where they play a significant role in promoting cell survival, proliferation, and therapeutic resistance[4][5]. SGI-1776 also exhibits inhibitory activity against other kinases, notably FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML)[1][6]. This dual inhibitory action contributes to its cytotoxic effects in cancer cells. This technical guide provides an in-depth overview of the mechanism of action of SGI-1776, detailing its molecular targets, downstream signaling consequences, and preclinical efficacy. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Pim and FLT3 Kinases

SGI-1776 exerts its primary anti-neoplastic effects through the competitive inhibition of ATP binding to the catalytic domains of Pim kinases and FLT3. This inhibition disrupts the phosphorylation of their downstream substrates, leading to the modulation of multiple signaling pathways critical for cancer cell survival and proliferation.

Kinase Inhibition Profile

SGI-1776 has been characterized as a potent inhibitor of all three Pim kinase isoforms, with a particularly high affinity for Pim-1. It also demonstrates significant activity against FLT3 and haspin kinases[1][2][3]. The inhibitory concentrations (IC50) for these key targets are summarized in the table below.

| Target Kinase | IC50 (nM) | Reference |

| Pim-1 | 7 | [1][2][3] |

| Pim-2 | 363 | [1][2][3] |

| Pim-3 | 69 | [1][2][3] |

| FLT3 | 44 | [1][2][6] |

| Haspin | 34 | [2] |

Table 1: Kinase Inhibition Profile of SGI-1776. This table summarizes the half-maximal inhibitory concentrations (IC50) of SGI-1776 against its primary kinase targets.

Pim Kinase Signaling Pathways

Pim kinases are constitutively active serine/threonine kinases that do not require activation loop phosphorylation[5]. Their activity is primarily regulated at the level of transcription, often downstream of the JAK/STAT signaling pathway[4][7]. Once expressed, Pim kinases phosphorylate a broad range of substrates involved in cell cycle progression, apoptosis, and protein synthesis.

Figure 1: SGI-1776 Inhibition of the Pim Kinase Signaling Pathway. This diagram illustrates the upstream regulation of Pim kinases and their key downstream targets. SGI-1776 inhibits Pim kinases, leading to decreased phosphorylation of substrates involved in cell survival, proliferation, and protein synthesis.

FLT3 Signaling Pathway

In certain hematological malignancies, particularly AML, mutations in FLT3, such as internal tandem duplications (FLT3-ITD), lead to constitutive activation of the receptor and its downstream signaling pathways, including the PI3K/AKT and MAPK pathways. SGI-1776's inhibition of FLT3 is a critical component of its anti-leukemic activity, especially in FLT3-mutated AML[6][8][9].

Figure 2: SGI-1776 Inhibition of the FLT3 Signaling Pathway. This diagram shows the inhibition of both wild-type and mutated FLT3 by SGI-1776, leading to the blockade of downstream pro-survival and proliferative signaling pathways.

Cellular Consequences of SGI-1776 Treatment

The inhibition of Pim and FLT3 kinases by SGI-1776 culminates in several key cellular responses that contribute to its anti-cancer effects.

Induction of Apoptosis

SGI-1776 induces apoptosis in a concentration-dependent manner in various cancer cell lines[10][11]. A primary mechanism for this is the downregulation of the anti-apoptotic protein Mcl-1[10][11][12]. This occurs through at least two mechanisms:

-

Inhibition of c-Myc: Pim kinases phosphorylate and stabilize the oncoprotein c-Myc[12]. By inhibiting Pim kinases, SGI-1776 leads to decreased c-Myc protein levels and activity. Since c-Myc is a key transcriptional activator of the MCL1 gene, this results in reduced Mcl-1 transcription[12][13].

-

Inhibition of Protein Synthesis: SGI-1776 has been shown to inhibit global RNA and protein synthesis[10][12]. This is partly mediated through the inhibition of 4E-BP1 phosphorylation, a downstream target of Pim kinases that regulates cap-dependent translation[6][10]. The reduction in protein synthesis disproportionately affects short-lived proteins like Mcl-1.

Additionally, Pim kinases are known to phosphorylate and inactivate the pro-apoptotic protein Bad[4][14]. Inhibition of this phosphorylation by SGI-1776 can free Bad to promote apoptosis.

Cell Cycle Arrest

SGI-1776 can induce cell cycle arrest, primarily at the G1 phase[15]. This is mediated by the stabilization of cell cycle inhibitors p21 and p27[6][15][16]. Pim kinases normally phosphorylate p21 and p27, targeting them for degradation[6][16]. Inhibition of Pim kinases by SGI-1776 leads to the accumulation of p21 and p27, which in turn inhibit cyclin-dependent kinases (CDKs) and halt cell cycle progression.

Preclinical Efficacy

SGI-1776 has demonstrated significant anti-tumor activity in a range of preclinical cancer models.

In Vitro Cytotoxicity

SGI-1776 exhibits cytotoxic activity against a broad panel of leukemia and solid tumor cell lines, with IC50 values ranging from 0.005 to 11.68 µM[17]. In AML cell lines, treatment with SGI-1776 leads to a concentration-dependent induction of apoptosis[6][10]. Similarly, in chronic lymphocytic leukemia (CLL) cells, SGI-1776 induces apoptosis, and this is correlated with a reduction in Mcl-1 levels[11][12]. In prostate cancer cell lines, SGI-1776 treatment results in reduced cell viability and the induction of G1 cell cycle arrest and apoptosis[15].

In Vivo Tumor Growth Inhibition

In vivo studies using xenograft models have confirmed the anti-tumor efficacy of SGI-1776. In an AML xenograft model using MV-4-11 cells (which harbor a FLT3-ITD mutation), oral administration of SGI-1776 led to complete tumor regression in a significant proportion of treated mice[6]. Efficacy has also been observed in various solid tumor xenografts[17].

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the mechanism of action of SGI-1776.

Western Blot Analysis of Protein Phosphorylation and Expression

This protocol is for assessing the effect of SGI-1776 on the phosphorylation status of Pim kinase substrates and the expression levels of key signaling proteins.

Figure 3: Experimental Workflow for Western Blot Analysis. This diagram outlines the key steps involved in performing a western blot experiment to analyze protein expression and phosphorylation.

Materials:

-

Cancer cell lines (e.g., MV-4-11 for AML, U266 for multiple myeloma)

-

SGI-1776 (dissolved in DMSO)

-

Cell culture medium and supplements

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Bad (Ser112), anti-Mcl-1, anti-c-Myc, anti-phospho-4E-BP1, anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of SGI-1776 (e.g., 0.1, 0.3, 1, 3, 10 µM) or vehicle (DMSO) for the desired time (e.g., 24 hours).

-

Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them in lysis buffer. Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 30 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Signal Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., actin).

Cell Viability Assay (MTT or CCK-8)

This protocol is for determining the cytotoxic effect of SGI-1776 on cancer cells.

Materials:

-

Cancer cell lines

-

96-well plates

-

SGI-1776

-

MTT reagent (5 mg/mL in PBS) or CCK-8 reagent

-

Solubilization buffer (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Drug Treatment: Treat the cells with a serial dilution of SGI-1776 for a specified period (e.g., 72 hours).

-

Reagent Addition:

-

MTT: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C. Add 100 µL of solubilization buffer and incubate overnight at 37°C.

-

CCK-8: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vivo Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of SGI-1776 in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID)

-

Cancer cell line (e.g., MV-4-11)

-

Matrigel (optional)

-

SGI-1776 formulation for oral gavage

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer SGI-1776 orally (e.g., 75 or 200 mg/kg) daily or on a specified schedule. The control group receives the vehicle.

-

Tumor Measurement and Monitoring: Measure tumor dimensions with calipers twice weekly and calculate tumor volume. Monitor the body weight and overall health of the mice.

-

Study Endpoint: Continue treatment for a defined period (e.g., 3 weeks) or until tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups.

Conclusion

SGI-1776 is a dual inhibitor of Pim and FLT3 kinases with potent anti-cancer activity demonstrated in a range of preclinical models. Its mechanism of action is centered on the disruption of key signaling pathways that are critical for the survival and proliferation of cancer cells, leading to apoptosis and cell cycle arrest. The detailed information and protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of targeting Pim kinases in cancer. Although clinical development of SGI-1776 was halted due to off-target cardiac toxicity, it remains a valuable tool compound for preclinical research and has paved the way for the development of second-generation Pim kinase inhibitors with improved safety profiles.

References

- 1. Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SGI-1776 | Pim inhibitor | Probechem Biochemicals [probechem.com]

- 3. ashpublications.org [ashpublications.org]

- 4. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review on PIM kinases in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. Concurrent inhibition of Pim and FLT3 kinases enhances apoptosis of FLT3-ITD acute myeloid leukemia cells through increased Mcl-1 proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ashpublications.org [ashpublications.org]

- 13. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Pharmacological inhibition of Pim kinases alters prostate cancer cell growth and resensitizes chemoresistant cells to taxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. selleckchem.com [selleckchem.com]

SGI-1776 Free Base: A Technical Guide to its Pim Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Pim kinase selectivity profile of SGI-1776, a potent, ATP-competitive small molecule inhibitor of the Pim kinase family. The information presented herein is intended to support researchers and professionals in the fields of oncology, drug discovery, and development.

Quantitative Kinase Selectivity Profile

SGI-1776 exhibits potent inhibitory activity against all three isoforms of the Pim kinase family, with a notable preference for Pim-1.[1][2][3][4] It is approximately 50-fold more selective for Pim-1 over Pim-2 and 10-fold more selective over Pim-3.[1] In addition to the Pim kinases, SGI-1776 has demonstrated significant inhibitory activity against FMS-like tyrosine kinase 3 (Flt-3) and Haspin kinase.[3][4][5] The inhibitory concentrations (IC50) for these key kinases are summarized in the table below.

| Kinase Target | IC50 (nM) |

| Pim-1 | 7 ± 1.8 |

| Pim-2 | 363 ± 27.6 |

| Pim-3 | 69 ± 9.2 |

| Flt-3 | 44 |

| Haspin | 34 |

Table 1: In vitro inhibitory activity of SGI-1776 against Pim family kinases and key off-target kinases. Data compiled from multiple sources.[1][2][3][4][5][6][7]

Further screening against a broad panel of over 300 kinases has confirmed the promising selectivity of SGI-1776.[5][8]

Experimental Protocols: In Vitro Kinase Assay

The kinase inhibition profile of SGI-1776 was determined using a radiometric assay, a standard method for quantifying enzyme activity. The following protocol is a synthesis of the methodologies described in the cited literature.

Objective: To measure the half-maximal inhibitory concentration (IC50) of SGI-1776 against purified recombinant human Pim-1, Pim-2, and Pim-3 kinases.

Materials:

-

Purified, recombinant human Pim-1, Pim-2, and Pim-3 kinases (5-10 mU)

-

SGI-1776 free base

-

Peptide substrate (e.g., KKRNRTLTV)[1]

-

[γ-³²P-ATP]

-

Magnesium Acetate (MgAcetate)

-

MOPS buffer, pH 7.0

-

Ethylenediaminetetraacetic acid (EDTA)

-

3% Phosphoric acid solution

-

Microplates

Procedure:

-

Reaction Setup: In a 25 µL final reaction volume, combine the following components in a microplate:

-

Reaction Initiation: Start the kinase reaction by adding a mixture of 10 mM MgAcetate and [γ-³²P-ATP].[1]

-

Incubation: Incubate the reaction mixture for 40 minutes at room temperature.[1]

-

Reaction Termination: Stop the reaction by adding 5 µL of a 3% phosphoric acid solution.[1]

-

Quantification: The amount of radioactive phosphate (³²P) incorporated into the peptide substrate is quantified. This is typically done by spotting the reaction mixture onto a filter membrane, washing away unincorporated [γ-³²P-ATP], and measuring the remaining radioactivity using a scintillation counter.

-

Data Analysis: Kinase activity is calculated as a percentage of the control (vehicle-treated) reaction. The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the SGI-1776 concentration and fitting the data to a sigmoidal dose-response curve.

Pim Kinase Signaling Pathway

Pim kinases are key downstream effectors of the JAK/STAT signaling pathway, which is activated by a variety of cytokines and growth factors.[][10][11] Once expressed, Pim kinases phosphorylate a range of substrates involved in critical cellular processes such as cell cycle progression, apoptosis, and protein synthesis, thereby promoting cell survival and proliferation.[][10]

References

- 1. selleckchem.com [selleckchem.com]

- 2. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. SGI-1776 | Pim inhibitor | Probechem Biochemicals [probechem.com]

- 5. Pharmacological inhibition of Pim kinases alters prostate cancer cell growth and resensitizes chemoresistant cells to taxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]

SGI-1776 Free Base: A Dual FLT3 and Pim Kinase Inhibitor for Acute Myeloid Leukemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases is driven by mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, leading to constitutive activation of downstream signaling pathways that promote cell proliferation and survival. SGI-1776, an imidazo[1,2-b]pyridazine derivative, has emerged as a potent small molecule inhibitor of both FLT3 and Pim kinases, key players in AML pathogenesis. This technical guide provides a comprehensive overview of the preclinical data on SGI-1776, focusing on its mechanism of action as a FLT3 inhibitor in AML. We present detailed quantitative data, experimental protocols, and visual representations of the relevant biological pathways and experimental workflows to support further research and development in this area.

Introduction to FLT3 and its Role in AML

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the normal development of hematopoietic stem and progenitor cells.[1][2] Upon binding its ligand, FLT3 dimerizes and autophosphorylates, activating downstream signaling cascades, primarily the PI3K/AKT and RAS/RAF/MAPK pathways, which are essential for cell survival and proliferation.[3][4]

In approximately one-third of AML patients, FLT3 is constitutively activated due to mutations.[1][4] The most common of these are internal tandem duplications (ITD) within the juxtamembrane domain, which disrupt its autoinhibitory function.[5] Another type of activating mutation occurs as point mutations in the tyrosine kinase domain (TKD).[1][4] Both mutation types lead to ligand-independent activation of FLT3 and its downstream signaling, contributing to uncontrolled proliferation and survival of leukemic blasts.[2] FLT3-ITD mutations, in particular, are associated with a poor prognosis, characterized by increased relapse rates and reduced overall survival.[1]

SGI-1776: A Dual Inhibitor of FLT3 and Pim Kinases

SGI-1776 is a small molecule inhibitor that potently targets both FLT3 and the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3).[6] Pim kinases are also overexpressed in AML and contribute to leukemogenesis by promoting cell survival and proliferation through the phosphorylation of various downstream targets.[7][8] The dual inhibition of both FLT3 and Pim kinases by SGI-1776 presents a promising therapeutic strategy for AML.

Quantitative Inhibition Data

The inhibitory activity of SGI-1776 against its primary targets has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency.

| Target | IC50 (nM) | Assay Type | Reference |

| FLT3 | 44 | Kinase Assay | [6] |

| Pim-1 | 7 | Kinase Assay | [6] |

| Pim-2 | 363 | Kinase Assay | [6] |

| Pim-3 | 69 | Kinase Assay | [6] |

The cytotoxic effects of SGI-1776 have been evaluated in various AML cell lines, including those with FLT3-ITD mutations.

| Cell Line | FLT3 Status | IC50 (nM) for Viability (72h) | Reference |

| MOLM-13 | FLT3-ITD | < 10 | [9] |

| MV-4-11 | FLT3-ITD | < 10 | [9] |

Mechanism of Action of SGI-1776 in AML

SGI-1776 exerts its anti-leukemic effects through a multi-faceted mechanism that goes beyond simple inhibition of FLT3 and Pim kinases. A key downstream effect is the significant reduction of the anti-apoptotic protein Mcl-1.[6][7][8]

Downregulation of Mcl-1

Treatment of AML cells with SGI-1776 leads to a dose-dependent decrease in Mcl-1 protein levels.[6] This reduction is a critical event in the induction of apoptosis. The mechanism for Mcl-1 downregulation involves both transcriptional and translational inhibition. SGI-1776 has been shown to inhibit global RNA and protein synthesis.[6][10] The inhibition of Pim kinases by SGI-1776 leads to decreased phosphorylation of the translation initiation factor 4E-BP1, which in turn reduces the translation of Mcl-1 mRNA.[6]

Induction of Apoptosis

By downregulating Mcl-1, SGI-1776 disrupts the balance of pro- and anti-apoptotic proteins, leading to the induction of apoptosis in AML cells.[6][8] This effect is observed in a concentration-dependent manner and occurs irrespective of the FLT3 mutation status, although FLT3-ITD positive cells show particular sensitivity.[6][11]

Signaling Pathway Visualization

The following diagram illustrates the FLT3 signaling pathway in AML and the points of inhibition by SGI-1776.

References

- 1. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]

- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. [PDF] Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia. | Semantic Scholar [semanticscholar.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

Investigating the Downstream Targets of SGI-1776: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGI-1776 is a potent, orally bioavailable small molecule inhibitor targeting the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3).[1][2] Pim kinases are crucial regulators of several cellular processes, including cell cycle progression, apoptosis, and protein translation, and their overexpression is implicated in the pathogenesis of various hematological malignancies and solid tumors.[3][4] SGI-1776 also exhibits inhibitory activity against the FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[5][6] This guide provides an in-depth analysis of the downstream molecular targets of SGI-1776, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways affected.

Mechanism of Action

SGI-1776 functions as an ATP-competitive inhibitor of Pim kinases, thereby blocking the transfer of phosphate from ATP to their downstream substrates.[4][5] This inhibition disrupts the signaling cascades that promote cell survival and proliferation. The primary targets of SGI-1776 are the three Pim kinase isoforms, with the highest potency against Pim-1.[2][7]

Quantitative Analysis of SGI-1776 Activity

The inhibitory activity of SGI-1776 against its primary targets and its cytotoxic effects on various cancer cell lines have been quantified in several studies.

| Target/Cell Line | Measurement | Value | Reference |

| Kinase Inhibition | |||

| Pim-1 | IC50 | 7 nM | [2][7] |

| Pim-2 | IC50 | 363 nM | [2][7] |

| Pim-3 | IC50 | 69 nM | [2][7] |

| FLT3 | IC50 | 44 nM | [5][6] |

| Haspin | IC50 | 34 nM | [6][7] |

| Cell Viability | |||

| Androgen-independent prostate cancer cell lines | IC50 | 2-4 µM | [7] |

| Apoptosis Induction | |||

| Chronic Lymphocytic Leukemia (CLL) cells (10 µM SGI-1776 for 24h) | Average increase in apoptosis | 38% | [8] |

| U266 Myeloma cells (3 µM SGI-1776 for 72h) | Cell Death | ~60% | [4] |

| MM.1S Myeloma cells (3 µM SGI-1776 for 72h) | Cell Death | 20-30% | [4] |

| Effect on Downstream Targets | |||

| MV-4-11 AML cells (0.1 µM SGI-1776) | Reduction in p-Histone H3 (Ser10) | ~80% | [9] |

| MV-4-11 AML cells (0.1 µM SGI-1776) | Reduction in p-c-Myc (Ser62) | ~50% | [9] |

| MV-4-11 AML cells (1 µM SGI-1776) | Reduction in p-c-Myc (Ser62) | 80% | [9] |

| MV-4-11 & MOLM-13 AML cells (0.1-1µM SGI-1776) | Reduction in Mcl-1 protein | ~50% | [9] |

| MV-4-11 AML cells (1 µM SGI-1776) | Reduction in MCL-1 transcripts | ~60% | [9] |

| MV-4-11 AML cells (10 µM SGI-1776) | Reduction in MCL-1 transcripts | ~85% | [9] |

| MOLM-13 AML cells (0.3 µM SGI-1776) | Reduction in protein synthesis | ~50% | [9] |

| MOLM-13 AML cells (3 µM SGI-1776) | Reduction in protein synthesis | ~75% | [9] |

| C4-2B Prostate Cancer cells (7.5 µM SGI-1776) | G1 phase cell population | 95% | [2] |

| 22Rv1 Prostate Cancer cells (2.5 µM SGI-1776 + 50nM paclitaxel) | Caspase-3 activity increase | 2.7-fold | [2] |

Downstream Signaling Pathways and Targets

The inhibition of Pim kinases by SGI-1776 leads to the modulation of several critical signaling pathways that govern cell fate.

Apoptosis Regulation

SGI-1776 promotes apoptosis through the modulation of key Bcl-2 family proteins. A primary mechanism is the significant reduction of the anti-apoptotic protein Mcl-1 at both the transcriptional and translational levels.[9][10] This is achieved through the inhibition of global RNA and protein synthesis.[9] Furthermore, SGI-1776 can lead to a decrease in the phosphorylation of the pro-apoptotic protein Bad at Serine 112, which can promote its pro-apoptotic function.[2][9]

Caption: SGI-1776 induced apoptosis pathway.

Cell Cycle Control

SGI-1776 induces a G1 phase cell cycle arrest by affecting the phosphorylation of key cell cycle regulators.[2] Pim-1 kinase is known to phosphorylate the cyclin-dependent kinase inhibitor p21Cip1/WAF1 at Threonine 145, which leads to its inactivation.[2] By inhibiting Pim-1, SGI-1776 prevents p21 phosphorylation, thereby promoting its activity and causing cells to arrest in the G1 phase.[2]

Caption: SGI-1776 mediated cell cycle arrest.

Protein Synthesis and Transcription

SGI-1776 significantly impacts protein synthesis by inhibiting the phosphorylation of 4E-BP1, a key regulator of cap-dependent translation.[3][9] Pim kinases phosphorylate 4E-BP1, leading to its dissociation from the eukaryotic initiation factor 4E (eIF4E) and subsequent initiation of translation. Inhibition of Pim kinases by SGI-1776 prevents this phosphorylation, thereby suppressing protein synthesis.[9]

Furthermore, SGI-1776 affects transcription by reducing the phosphorylation of the proto-oncogene c-Myc at Serine 62, a modification that stabilizes the c-Myc protein.[1][9] This leads to decreased c-Myc protein levels and a subsequent reduction in the transcription of its target genes, including Mcl-1.[1][10]

Caption: SGI-1776's impact on translation and transcription.

Experimental Protocols

Kinase Inhibition Assay (Radiometric)

This assay measures the ability of SGI-1776 to inhibit the activity of Pim kinases.

-

Reaction Setup: In a 25 µL final reaction volume, incubate 5-10 mU of purified recombinant human Pim-1, Pim-2, or Pim-3 with 8 mM MOPS (pH 7.0), 0.2 mM EDTA, 100 µM of a peptide substrate (e.g., KKRNRTLTV), 10 mM MgAcetate, and varying concentrations of SGI-1776.[2][8]

-

Initiation: Start the reaction by adding [γ-³²P-ATP] (specific activity approx. 500 cpm/pmol).[5][8]

-

Incubation: Incubate the reaction mixture for 40 minutes at room temperature.[5][8]

-

Termination: Stop the reaction by adding 5 µL of a 3% phosphoric acid solution.[5][8]

-

Detection: Spot 10 µL of the reaction onto a P30 filtermat. Wash the filtermat three times for 5 minutes in 75 mM phosphoric acid and once in methanol. After drying, measure the incorporated radioactivity using a scintillation counter.[5]

-

Analysis: Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the SGI-1776 concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic cells.

-

Cell Treatment: Treat cells with the desired concentrations of SGI-1776 or vehicle control (DMSO) for the specified duration (e.g., 24 hours).[1][9]

-

Harvesting: Harvest approximately 1 x 10^6 cells by centrifugation.[1][9]

-

Washing: Wash the cells with phosphate-buffered saline (PBS).

-

Staining: Resuspend the cell pellet in 100 µL of annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution.[1][9]

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive cells are undergoing apoptosis, while PI-positive cells are necrotic or late-stage apoptotic.

Caption: Apoptosis assay workflow.

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation status of specific proteins.

-

Cell Lysis: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-Bad, anti-Mcl-1, anti-phospho-4E-BP1).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine relative protein expression or phosphorylation levels.

Conclusion

SGI-1776 exerts its anti-cancer effects by inhibiting the Pim family of kinases and FLT3, leading to the disruption of multiple downstream signaling pathways. Its ability to induce apoptosis, arrest the cell cycle, and inhibit protein synthesis and transcription underscores its potential as a therapeutic agent. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the multifaceted mechanism of action of SGI-1776 and other Pim kinase inhibitors. Further research into the nuanced downstream effects of SGI-1776 in different cancer contexts will be crucial for its clinical development and application.

References

- 1. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological inhibition of Pim kinases alters prostate cancer cell growth and resensitizes chemoresistant cells to taxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transcription and translation are primary targets of Pim kinase inhibitor SGI-1776 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. SGI-1776 | Pim inhibitor | Probechem Biochemicals [probechem.com]

- 8. ashpublications.org [ashpublications.org]

- 9. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

SGI-1776 Free Base: A Technical Guide to its Apoptosis Induction Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the apoptosis induced by SGI-1776, a potent and selective inhibitor of Pim kinases. This document details the signaling pathways affected by SGI-1776, presents quantitative data on its efficacy, and provides detailed protocols for key experimental procedures.

Core Mechanism of Action

SGI-1776 is an ATP-competitive inhibitor of the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3)[1][2][3]. These kinases are crucial regulators of cell survival, proliferation, and apoptosis[4]. Overexpressed in various hematological malignancies and solid tumors, Pim kinases represent a key therapeutic target[4][5][6]. SGI-1776 also demonstrates inhibitory activity against other kinases like FLT3 and haspin[1][6].

The primary mechanism through which SGI-1776 induces apoptosis involves the modulation of key downstream effectors of the Pim kinases. A central event is the reduction of the anti-apoptotic protein Mcl-1[1][5][7][8]. This occurs through the inhibition of Pim-1 mediated phosphorylation of c-Myc at Ser62, leading to decreased c-Myc protein levels and a subsequent reduction in MCL-1 gene transcription[3][5][7]. The inhibition of global RNA synthesis is also observed following SGI-1776 treatment[1][5][7].

In certain cancer cell types, such as prostate cancer, SGI-1776 has been shown to induce a G1 cell cycle arrest and apoptosis by reducing the phosphorylation of p21Cip1/WAF1 and the pro-apoptotic protein Bad[1].

Quantitative Data

The following tables summarize the quantitative data regarding the inhibitory activity and apoptotic effects of SGI-1776.

Table 1: Inhibitory Activity of SGI-1776 against Pim Kinases

| Kinase | IC50 (nM) |

| Pim-1 | 7[1][4] |

| Pim-2 | 363[1][4] |

| Pim-3 | 69[1][4] |

| Flt-3 | 44[4][6] |

| Haspin | 34[2] |

Table 2: Apoptosis Induction by SGI-1776 in Cancer Cells

| Cell Line | Concentration (µM) | Incubation Time (h) | Apoptosis (%) |

| Chronic Lymphocytic Leukemia (CLL) primary cells | 1 | 24 | 10 |

| 3 | 24 | 22 | |

| 10 | 24 | 38 | |

| Acute Myeloid Leukemia (AML) primary cells | 1 | 24 | 5 |

| 3 | 24 | 12 | |

| 10 | 24 | 19 | |

| U266 (Multiple Myeloma) | 3 | 72 | ~60 |

| MM.1S (Multiple Myeloma) | 3 | 24-72 | 20-30 |

Table 3: Effect of SGI-1776 on Protein Expression in Chronic Lymphocytic Leukemia (CLL) Cells

| Protein | Concentration of SGI-1776 (µM) | Change in Protein Level |

| Mcl-1 | 1 | ~80% of control |

| 3 | ~70% of control | |

| 10 | ~30% of control | |

| p-c-Myc (Ser62) | 3-10 | Decreased |

| Total c-Myc | 3-10 | Decreased |

| Bcl-2, Bcl-xL, XIAP, Bak, Bax | Up to 10 | No significant change |

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by SGI-1776.

Figure 1. SGI-1776 induced apoptosis via Pim-1/c-Myc/Mcl-1 axis.

Figure 2. SGI-1776 mechanism in prostate cancer cells.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of SGI-1776 on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

SGI-1776 free base

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours.

-

Prepare serial dilutions of SGI-1776 in complete growth medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the SGI-1776 dilutions. Include a vehicle control (medium with 0.1% DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for the quantification of apoptotic cells following SGI-1776 treatment using flow cytometry[5][9].

Materials:

-

Cancer cells treated with SGI-1776

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat cells with the desired concentrations of SGI-1776 for the specified duration.

-

Harvest the cells (including floating cells) and wash them twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Necrotic cells: Annexin V-FITC negative and PI positive.

-

Western Blot Analysis

This protocol is for detecting changes in the expression and phosphorylation of key proteins involved in the SGI-1776-induced apoptosis pathway.

Materials:

-

SGI-1776 treated and untreated cell lysates

-

Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Pim-1, anti-p-c-Myc (Ser62), anti-c-Myc, anti-Mcl-1, anti-p-Bad (Ser112), anti-Bad, anti-p-p21, anti-p21, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse cells in protein lysis buffer and determine protein concentration using a BCA assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Use a loading control like β-actin to normalize protein levels.

RNA Isolation and RT-qPCR for MCL-1 Transcript Analysis

This protocol is for quantifying the changes in MCL-1 mRNA levels after SGI-1776 treatment.

Materials:

-

SGI-1776 treated and untreated cells

-

RNA isolation kit (e.g., RNeasy Kit, Qiagen)

-

DNase I

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for MCL-1 and a housekeeping gene (e.g., GAPDH or ACTB)

-

Real-time PCR system

Procedure:

-

Isolate total RNA from cells using an RNA isolation kit according to the manufacturer's instructions.

-

Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for MCL-1 and the housekeeping gene.

-

Typical qPCR cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in MCL-1 expression, normalized to the housekeeping gene.

Experimental Workflows

The following diagrams illustrate the workflows for key experimental procedures.

Figure 3. Workflow for Annexin V apoptosis assay.

Figure 4. Workflow for Western blot analysis.

References

- 1. Pharmacological inhibition of Pim kinases alters prostate cancer cell growth and resensitizes chemoresistant cells to taxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SGI-1776 | Pim inhibitor | Probechem Biochemicals [probechem.com]

- 3. ashpublications.org [ashpublications.org]

- 4. caymanchem.com [caymanchem.com]

- 5. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of SGI-1776 Free Base on c-Myc Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of SGI-1776 free base, a potent Pim kinase inhibitor, on the phosphorylation of the oncoprotein c-Myc. SGI-1776 has been investigated as a potential therapeutic agent in various hematological malignancies and solid tumors, with its mechanism of action closely tied to the disruption of critical cell signaling pathways, including the one governing c-Myc activity.

Core Mechanism of Action

SGI-1776 is an ATP-competitive inhibitor of the Pim family of serine/threonine kinases, with IC50 values of 7 nM for Pim-1, 363 nM for Pim-2, and 69 nM for Pim-3.[1][2] Pim kinases are key regulators of cell survival, proliferation, and apoptosis. One of their crucial downstream targets is the transcription factor c-Myc. Pim-1 kinase, in particular, has been shown to synergize with c-Myc in tumorigenesis.[3][4]

The primary mechanism by which SGI-1776 affects c-Myc is by inhibiting its phosphorylation at serine 62 (Ser62).[1][5][6] This phosphorylation event is critical for the stability and transcriptional activity of the c-Myc protein.[7] By preventing this phosphorylation, SGI-1776 leads to a decrease in total c-Myc protein levels and a subsequent reduction in the transcription of c-Myc target genes.[4][6] This disruption of c-Myc-driven transcription is a key factor in the anti-cancer effects of SGI-1776.[5][8]

Quantitative Effects of SGI-1776 on c-Myc Phosphorylation and Cellular Processes

The following tables summarize the quantitative data from various studies on the effects of SGI-1776.

| Cell Line | Concentration of SGI-1776 | Effect on c-Myc (Ser62) Phosphorylation | Reference |

| MV-4-11 (AML) | 0.1 µM | ~50% decrease relative to control | [5] |

| MV-4-11 (AML) | 1 µM | ~80% decrease relative to control | [5] |

| MOLM-13 (AML) | Not specified | Significant reduction | [5] |

| OCI-AML-3 (AML) | Not specified | Significant reduction | [5] |

| JeKo-1 (MCL) | Dose-dependent decrease | Not specified | [8] |

| Primary CLL cells | Not specified | Reduction in phospho-Myc (Ser62) | [4] |

| Cell Line / Condition | Concentration of SGI-1776 | Effect on Other Cellular Processes | Reference |

| MOLM-13 and MV-4-11 (AML) | 0.1 µM | Inhibition of global RNA synthesis to < 50% of control | [5] |

| MOLM-13 and MV-4-11 (AML) | 1 µM | Inhibition of global RNA synthesis to ~25% of control | [5] |

| Primary CLL cells | 3 or 10 µM | Decrease in total RNA synthesis to ~50% of control | [3] |

| Primary CLL cells | 1, 3, and 10 µmol/L (24h) | Average increase in apoptosis of 10%, 22%, and 38% respectively | [4] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by SGI-1776 and a general workflow for assessing its impact on c-Myc phosphorylation.

Caption: SGI-1776 inhibits Pim kinases, preventing c-Myc phosphorylation and its downstream effects.

Caption: A typical experimental workflow to analyze the effect of SGI-1776 on c-Myc phosphorylation.

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the literature. Researchers should refer to the specific publications for detailed and optimized protocols for their cell systems.

Western Blotting for c-Myc Phosphorylation

Objective: To determine the levels of total and phosphorylated c-Myc (Ser62) in cancer cells following treatment with SGI-1776.

Materials:

-

Cancer cell lines (e.g., MV-4-11, MOLM-13)

-

This compound (dissolved in DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-c-Myc (Ser62)

-

Mouse anti-total c-Myc

-

Mouse anti-GAPDH or β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced chemiluminescence (ECL) detection reagent

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cancer cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of SGI-1776 (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle control (DMSO) for the desired time period (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for each sample and prepare them with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-c-Myc (Ser62), total c-Myc, and a loading control overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-c-Myc and total c-Myc signals to the loading control.

RNA Synthesis Assay

Objective: To measure the effect of SGI-1776 on global RNA synthesis.

Materials:

-

Cancer cell lines

-

This compound

-

[³H]-labeled uridine

-

Scintillation counter

Procedure:

-

Cell Treatment: Treat cancer cell lines with increasing concentrations of SGI-1776 for 24 hours.

-

Radiolabeling: Pulse the cells with [³H]-labeled uridine for a defined period.

-

Measurement: Lyse the cells and measure the incorporation of the radiolabel into newly synthesized RNA using a scintillation counter.

-

Data Analysis: Express the results as a percentage of the control (vehicle-treated cells).

Conclusion

This compound effectively targets the Pim/c-Myc signaling axis by inhibiting the phosphorylation of c-Myc at Ser62. This leads to decreased c-Myc stability and transcriptional activity, ultimately resulting in reduced cell proliferation and survival. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the therapeutic potential of Pim kinase inhibitors. It is important to note that while SGI-1776 showed promising preclinical activity, its clinical development was discontinued due to cardiac toxicity.[9] Nevertheless, the study of SGI-1776 has provided valuable insights into the role of Pim kinases and c-Myc in cancer, paving the way for the development of next-generation inhibitors with improved safety profiles.[9]

References

- 1. glpbio.com [glpbio.com]

- 2. selleckchem.com [selleckchem.com]

- 3. ashpublications.org [ashpublications.org]

- 4. ashpublications.org [ashpublications.org]

- 5. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pim kinase-dependent inhibition of c-Myc degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Transcription and translation are primary targets of Pim kinase inhibitor SGI-1776 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. astx.com [astx.com]

SGI-1776 Free Base: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of SGI-1776 free base, a potent pan-Pim kinase inhibitor. The information is curated for researchers and professionals involved in oncology drug discovery and development.

Core Chemical and Pharmacological Properties

SGI-1776 is an imidazo[1,2-b]pyridazine small molecule that functions as an ATP-competitive inhibitor of the Pim kinase family.[1][2] Its chemical and pharmacological properties are summarized below.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | N-[(1-methyl-4-piperidinyl)methyl]-3-[3-(trifluoromethoxy)phenyl]-imidazo[1,2-b]pyridazin-6-amine | [3] |

| Molecular Formula | C₂₀H₂₂F₃N₅O | [3][4][5] |

| Molecular Weight | 405.42 g/mol | [4][5][6] |

| CAS Number | 1025065-69-3 | [3][4] |

| Appearance | Crystalline solid | [3] |

| Solubility | Soluble in DMSO, DMF, and Ethanol. Insoluble in water. | [3][6] |

| SMILES | CN1CCC(CNC(=C2)C=NN3C2=NC=C3C4=CC=CC(OC(F)(F)F)=C4)CC1 | [3] |

| λmax | 212, 271, 343 nm | [3] |

Pharmacological Profile: Kinase Inhibitory Activity

SGI-1776 is a potent inhibitor of all three Pim kinase isoforms and also exhibits activity against other kinases, notably FLT3 and haspin.[3][4][6]

| Target Kinase | IC₅₀ (nM) | Reference |

| Pim-1 | 7 | [1][3][4][6] |

| Pim-2 | 363 | [1][3][4][6] |

| Pim-3 | 69 | [1][3][4][6] |

| FLT3 | 44 | [1][3][4] |

| Haspin | 34 | [4][] |

Mechanism of Action and Signaling Pathways

SGI-1776 exerts its anti-neoplastic effects by inhibiting the serine/threonine kinase activity of the Pim family of proteins.[8] This inhibition disrupts key signaling pathways involved in cell survival, proliferation, and apoptosis. The primary mechanism involves the induction of apoptosis, often correlated with a reduction in the anti-apoptotic protein Mcl-1.[1][9][10]

Pim Kinase Signaling Pathway Inhibition

The diagram below illustrates the central role of Pim kinases in promoting cell survival and proliferation and how SGI-1776 intervenes.

Caption: SGI-1776 inhibits Pim kinases, leading to apoptosis.

Experimental Protocols

Detailed methodologies for key assays used to characterize the activity of SGI-1776 are provided below.

Radiometric Kinase Assay for IC₅₀ Determination

This protocol describes a radiometric assay to determine the in vitro inhibitory potency of SGI-1776 against Pim kinases.

Materials:

-

Purified recombinant Pim-1, Pim-2, or Pim-3 enzyme

-

Peptide substrate (e.g., KKRNRTLTV)

-

[γ-³²P]ATP

-

SGI-1776 (serial dilutions)

-

Kinase reaction buffer (e.g., 8 mM MOPS, pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate)

-

3% Phosphoric acid solution

-

P30 filtermat

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the Pim kinase and its peptide substrate in the kinase reaction buffer.

-

Add varying concentrations of SGI-1776 or DMSO (vehicle control) to the reaction mixture.

-

Initiate the kinase reaction by adding the [γ-³²P]ATP mix.

-

Incubate the reaction at room temperature for 40 minutes.

-

Stop the reaction by adding 3% phosphoric acid solution.

-

Spot a portion of the reaction mixture onto a P30 filtermat.

-

Wash the filtermat three times with 75 mM phosphoric acid and once with methanol.

-

Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition at each SGI-1776 concentration relative to the DMSO control and determine the IC₅₀ value.

Cell-Based Apoptosis Assay (Annexin V/PI Staining)

This protocol details the measurement of apoptosis in cancer cell lines treated with SGI-1776 using flow cytometry.

Materials:

-

Cancer cell line (e.g., MV-4-11)

-

SGI-1776

-

DMSO (vehicle control)

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

Annexin binding buffer

-

Flow cytometer

Procedure:

-

Seed cancer cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of SGI-1776 or DMSO for 24 hours.

-

Harvest the cells, including any floating cells from the supernatant.

-

Wash the cells with cold PBS.

-

Resuspend the cell pellet in Annexin binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of SGI-1776.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. biologi.ub.ac.id [biologi.ub.ac.id]

- 4. selleckchem.com [selleckchem.com]

- 5. selleck.co.jp [selleck.co.jp]

- 6. axonmedchem.com [axonmedchem.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound | CAS#:1025065-69-3 | Chemsrc [chemsrc.com]

- 10. researchgate.net [researchgate.net]

The Discovery and Synthesis of SGI-1776 Free Base: A Pan-Pim Kinase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SGI-1776 is a potent, ATP-competitive, small-molecule inhibitor of the Pim family of serine/threonine kinases, which are crucial regulators of cell cycle progression, survival, and apoptosis.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of SGI-1776 free base. It details the experimental protocols for key assays and presents quantitative data on its inhibitory activity and anti-neoplastic effects. Furthermore, this document illustrates the core signaling pathway of SGI-1776 and outlines a representative synthetic workflow, offering a valuable resource for professionals in the field of oncology drug development.

Discovery and Rationale

The Pim kinases (Pim-1, Pim-2, and Pim-3) are overexpressed in various hematological malignancies and solid tumors, making them attractive targets for cancer therapy.[2][3] The discovery of SGI-1776, an imidazo[1,2-b]pyridazine derivative, stemmed from a screening of compounds for their ability to inhibit Pim-1 kinase.[4] Initial structure-activity relationship (SAR) studies revealed that hydrophobic moieties at the R1 position and small ring substituents at the 6-amine position of the imidazo[1,2-b]pyridazine scaffold were critical for potent Pim-1 inhibition.[4] SGI-1776 emerged as a lead compound with high affinity for Pim kinases.

Synthesis of this compound

While the precise, proprietary synthesis protocol for SGI-1776 is not publicly detailed, a representative synthetic route for its core scaffold, imidazo[1,2-b]pyridazine, can be constructed based on established organic chemistry principles. The general approach involves the condensation of a substituted aminopyridazine with an α-haloketone to form the bicyclic core, followed by functionalization through cross-coupling reactions.

A plausible synthetic workflow is outlined below:

Biological Activity and Mechanism of Action

SGI-1776 is a pan-Pim kinase inhibitor, demonstrating potent inhibition of all three isoforms.[5] Its mechanism of action involves competing with ATP for binding to the kinase domain of Pim proteins, thereby blocking their catalytic activity.[6] This inhibition leads to the downstream modulation of several key cellular pathways involved in cell survival and proliferation.

Kinase Inhibitory Profile

The inhibitory activity of SGI-1776 against Pim kinases and other related kinases has been quantified through radiometric assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Kinase | IC50 (nM) |

| Pim-1 | 7 ± 1.8[6] |

| Pim-2 | 363 ± 27.6[6] |

| Pim-3 | 69 ± 9.2[6] |

| Flt-3 | 44[5] |

| Haspin | 34[5] |

Cellular Effects

In various cancer cell lines, SGI-1776 has been shown to induce apoptosis and inhibit cell proliferation.[2][3] A key mechanism underlying these effects is the reduction of Mcl-1, an anti-apoptotic protein, and the inhibition of c-Myc, a proto-oncogene that drives cell growth.[2][7]

The signaling pathway affected by SGI-1776 is depicted in the following diagram:

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize SGI-1776.

Radiometric Kinase Assay

This assay is used to determine the IC50 values of SGI-1776 against Pim kinases.

Protocol:

-

Prepare a reaction mixture containing a peptide substrate, purified recombinant human Pim kinase, [γ-³²P]ATP, magnesium ions, and varying concentrations of SGI-1776.[8]

-

Initiate the reaction by adding the MgATP mix and incubate at room temperature for 40 minutes.[8]

-

Stop the reaction by adding a 3% phosphoric acid solution.[8]

-

Spot the reaction mixture onto P81 phosphocellulose paper and wash to remove unincorporated [γ-³²P]ATP.

-

Quantify the radioactive phosphorylated product using a scintillation counter.

-

Calculate the percentage of kinase inhibition at each SGI-1776 concentration and determine the IC50 value.

Apoptosis Assay via Flow Cytometry

This method quantifies the induction of apoptosis in cancer cells following treatment with SGI-1776.

Protocol:

-

Culture cancer cells (e.g., MV-4-11, MOLM-13) in appropriate media.[1]

-

Treat the cells with varying concentrations of SGI-1776 or DMSO (vehicle control) for 24-72 hours.[9]

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in annexin-binding buffer.[1]

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.[1]

-

Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

Immunoblot Analysis

This technique is used to measure the levels of specific proteins, such as Mcl-1 and c-Myc, in cells treated with SGI-1776.

Protocol:

-

Treat cells with SGI-1776 as described in the apoptosis assay.

-

Lyse the cells to extract total protein.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with primary antibodies specific for the proteins of interest (e.g., anti-Mcl-1, anti-phospho-c-Myc).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

In Vivo Xenograft Model

This animal model is used to evaluate the anti-tumor efficacy of SGI-1776 in a living organism.

Protocol:

-

Subcutaneously implant human cancer cells (e.g., MV-4-11) into immunodeficient mice.[9]

-

Allow the tumors to grow to a palpable size.

-

Randomly assign the mice to treatment groups (e.g., vehicle control, SGI-1776 at various doses).

-

Administer SGI-1776 or vehicle to the mice, typically via oral gavage, for a specified period.[10]

-

Monitor tumor volume and body weight of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of SGI-1776.

Table 1: In Vitro Cytotoxicity of SGI-1776

| Cell Line | Cancer Type | IC50 (µM) | Effect |

| MV-4-11 | Acute Myeloid Leukemia | 0.005 - 11.68[7] | Induces apoptosis |

| MOLM-13 | Acute Myeloid Leukemia | Not specified | Induces apoptosis[2] |

| OCI-AML-3 | Acute Myeloid Leukemia | Not specified | Induces apoptosis[2] |

| CLL Cells | Chronic Lymphocytic Leukemia | 3.1 (median)[8] | Induces apoptosis |

| Prostate Cancer Cells | Prostate Cancer | 2-4[11] | Causes cell cycle arrest and apoptosis |

Table 2: In Vivo Efficacy of SGI-1776 in Xenograft Models

| Xenograft Model | Cancer Type | Dosing Regimen | Outcome |

| MV-4-11 | Acute Myeloid Leukemia | Not specified | Efficacious, induced complete responses[8] |

| Solid Tumors | Various | Not specified | Induced significant differences in EFS distribution in 9 of 31 models[8] |

| ALL | Acute Lymphoblastic Leukemia | Not specified | Induced significant differences in EFS distribution in 1 of 8 evaluable models[8] |

Conclusion

This compound is a potent pan-Pim kinase inhibitor with significant anti-neoplastic activity in preclinical models of various cancers. Its discovery and development have provided a valuable chemical probe for studying the role of Pim kinases in oncology and have paved the way for the development of next-generation Pim inhibitors. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this area. However, it is important to note that the clinical development of SGI-1776 was discontinued due to observed cardiotoxicity, highlighting the importance of thorough safety profiling in drug development.[12] Despite this, the research on SGI-1776 has significantly contributed to the understanding of Pim kinase inhibition as a therapeutic strategy.

References

- 1. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Imidazopyridazine - Wikipedia [en.wikipedia.org]

- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 6. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. selleckchem.com [selleckchem.com]

- 9. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. glpbio.com [glpbio.com]

- 11. researchgate.net [researchgate.net]

- 12. Initial testing (stage 1) of SGI-1776, a PIM1 kinase inhibitor, by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for SGI-1776 Free Base in Vitro Assays

These application notes provide detailed protocols for in vitro assays designed to characterize the activity of SGI-1776, a potent inhibitor of Pim kinases. The information is intended for researchers, scientists, and drug development professionals working in the field of oncology and kinase inhibitor research.

Introduction

SGI-1776 is a small molecule inhibitor that primarily targets the Pim kinase family (Pim-1, Pim-2, and Pim-3), which are serine/threonine kinases implicated in cell survival and proliferation pathways.[1][2] It also demonstrates potent activity against the FMS-like tyrosine kinase 3 (FLT3).[1][3] Overexpression of Pim kinases is observed in various hematological malignancies and solid tumors, making them attractive therapeutic targets. SGI-1776 exerts its anti-cancer effects by inducing cell cycle arrest and apoptosis.[4][5]

Mechanism of Action

SGI-1776 functions as an ATP-competitive inhibitor of Pim kinases.[3] By blocking the ATP-binding site, it prevents the phosphorylation of downstream substrates involved in critical cellular processes. Inhibition of the Pim kinase signaling pathway by SGI-1776 leads to a reduction in the phosphorylation of pro-apoptotic proteins such as Bad and a decrease in the levels of the anti-apoptotic protein Mcl-1.[1][6] This disruption of survival signaling ultimately triggers programmed cell death in cancer cells.

Data Summary

Enzyme Inhibition Activity

The inhibitory activity of SGI-1776 against Pim kinases and FLT3 was determined using radiometric kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Kinase Target | IC50 (nM) |

| Pim-1 | 7 |

| Pim-2 | 363 |

| Pim-3 | 69 |

| FLT3 | 44 |

| Data compiled from multiple sources.[1][3] |

Cellular Activity

The cytotoxic effects of SGI-1776 have been evaluated in various cancer cell lines. The IC50 values for cell viability are presented below.

| Cell Line | Cancer Type | IC50 (µM) |

| MV-4-11 | Acute Myeloid Leukemia (AML) | ~0.1-1 |

| MOLM-13 | Acute Myeloid Leukemia (AML) | ~0.1-1 |

| OCI-AML-3 | Acute Myeloid Leukemia (AML) | >1 |

| Prostate Cancer Cell Lines | Prostate Cancer | 2-4 |

| Data compiled from multiple sources.[1][2] |

Experimental Protocols

Radiometric Pim Kinase Assay

This protocol describes a cell-free assay to determine the in vitro inhibitory activity of SGI-1776 against Pim kinases.

Workflow Diagram:

Caption: Workflow for the radiometric kinase assay.

Materials:

-

Recombinant Pim-1, Pim-2, or Pim-3 kinase (5-10 mU/reaction)

-

SGI-1776 free base

-

Peptide substrate (e.g., KKRNRTLTV)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Assay Buffer: 8 mM MOPS, pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate

-

3% Phosphoric Acid

-

P30 filtermat

-

Methanol

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, the appropriate Pim kinase, and the peptide substrate.

-

Serially dilute SGI-1776 in DMSO and add to the reaction wells. Include a DMSO-only control.

-

Initiate the kinase reaction by adding the MgATP mix, including the radiolabeled ATP, to a final volume of 25 µL.[3]

-

Incubate the reaction plate at room temperature for 40 minutes.[3]

-

Stop the reaction by adding 5 µL of 3% phosphoric acid solution.[3]

-

Spot 10 µL of the reaction mixture onto a P30 filtermat.[3]

-

Wash the filtermat three times for 5 minutes each in 75 mM phosphoric acid, followed by a final wash in methanol.[3]

-

Allow the filtermat to air dry completely.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition relative to the DMSO control and determine the IC50 value.

Cell Viability and Apoptosis Assay by Flow Cytometry

This protocol details the methodology to assess the effect of SGI-1776 on cancer cell viability and to quantify apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Workflow Diagram:

Caption: Workflow for the apoptosis assay.

Materials:

-